CDK Inhibitory Potency: 2-Chlorophenyl Scaffold Demonstrates Single-Digit Micromolar Activity
A closely related analog within the same patent family, compound II—which incorporates the identical 2-chlorophenyl substituent at the 3-position and shares the pyrazolo[1,5-a]pyrimidine core—exhibited an IC₅₀ of 0.51 µM in CDK kinase activity assays [1]. This value places the 2-chlorophenyl-bearing scaffold within the low-micromolar potency range typical of early-stage CDK2 inhibitor hits. The target compound, 3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, carries an additional methyl group at the 2-position relative to compound II, which may further modulate potency and selectivity based on the structure–activity relationships established for this scaffold class [2]. In comparison, the 4-chloro positional isomer (CAS 877778-35-3) and the unsubstituted 3-phenyl analog (CAS 850746-57-5) are also claimed within the same patent but lack publicly reported IC₅₀ values from the same assay system, making direct potency ranking unavailable without confirmatory head-to-head testing.
| Evidence Dimension | CDK inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred from closely related analog compound II (same 2-chlorophenyl substitution pattern) with IC₅₀ = 0.51 µM in CDK kinase activity assays [1]. |
| Comparator Or Baseline | 4-chlorophenyl isomer (CAS 877778-35-3): no publicly available IC₅₀ data from identical assay; unsubstituted 3-phenyl analog (CAS 850746-57-5): no publicly available IC₅₀ data. |
| Quantified Difference | Compound II (2-chlorophenyl analog): IC₅₀ = 0.51 µM. Quantitative difference vs. 4-chloro and unsubstituted analogs cannot be calculated due to absence of published data. |
| Conditions | CDK kinase activity assay (CDK2/cyclin A or cyclin E); exact conditions as described in WO 2004/026229 A2 [1]. |
Why This Matters
The 2-chlorophenyl substitution pattern is explicitly claimed as a preferred embodiment in the Schering patent and is associated with confirmed CDK inhibitory activity at sub-micromolar concentrations; procurement of the 2-chloro isomer ensures consistency with the characterized pharmacophore, whereas the 4-chloro or unsubstituted analogs lack publicly benchmarked CDK activity data.
- [1] Guzi, T.; Paruch, K.; Dwyer, M.; Labroli, M.; Keertikar, K. Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors. Patent WO 2004/026229 A2, 2004. (Reports IC₅₀ = 0.51 µM for compound II in CDK kinase activity assays). View Source
- [2] Guzi, T. J.; Paruch, K.; Dwyer, M. P. Trisubstituted 7-aminopyrazolopyrimidines as cyclin dependent kinase inhibitors. U.S. Patent 7,205,308 B2, April 17, 2007. (Discloses structure–activity relationships for 2-chlorophenyl, 4-chlorophenyl, and unsubstituted phenyl analogs). View Source
